2,6-Diazaspiro[3.4]octane, 2-ethyl-

Metabolic Stability Microsomal Clearance Lead Optimization

2,6-Diazaspiro[3.4]octane, 2-ethyl- (CAS 135380-41-5) is a saturated spirocyclic diamine featuring a conformationally constrained [3.4] ring junction, with the 2-ethyl substituent introduced on the pyrrolidine nitrogen. This substitution pattern generates a secondary amine site with distinct nucleophilic and steric properties compared to both the unsubstituted core and regioisomeric 6-ethyl analog.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B13933701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazaspiro[3.4]octane, 2-ethyl-
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCCN1CC2(C1)CCNC2
InChIInChI=1S/C8H16N2/c1-2-10-6-8(7-10)3-4-9-5-8/h9H,2-7H2,1H3
InChIKeyPODDZQSWPOBZFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diazaspiro[3.4]octane, 2-ethyl-: A Differentiated Spirocyclic Amine Building Block for Drug Discovery and Chemical Biology Procurement


2,6-Diazaspiro[3.4]octane, 2-ethyl- (CAS 135380-41-5) is a saturated spirocyclic diamine featuring a conformationally constrained [3.4] ring junction, with the 2-ethyl substituent introduced on the pyrrolidine nitrogen. This substitution pattern generates a secondary amine site with distinct nucleophilic and steric properties compared to both the unsubstituted core and regioisomeric 6-ethyl analog . The spirocyclic scaffold has emerged as a privileged structure in modern medicinal chemistry, appearing in candidates targeting hepatitis B capsid assembly, menin–MLL1 interaction, dopamine D3 receptors, and Plasmodium falciparum malaria [1]. The compound serves as a versatile, orthogonally reactive intermediate for diversity-oriented synthesis and fragment-based lead optimization [2].

Why Unsubstituted or Regioisomeric 2,6-Diazaspiro[3.4]octane Analogs Cannot Replace the 2-Ethyl Derivative in Synthesis and Screening


The 2-ethyl substitution on the pyrrolidine nitrogen creates a chemically differentiated secondary amine that is absent in the unsubstituted 2,6-diazaspiro[3.4]octane core (CAS 136098-13-0) and is regioisomerically distinct from the 6-ethyl analog (CAS 135380-34-6) . This distinction is critical: the 2-ethyl derivative presents a pyrrolidine ethylamine moiety with distinct nucleophilicity and steric profile, enabling selective functionalization at the 6-position without requiring orthogonal protection strategies. In contrast, the unsubstituted scaffold offers two chemically equivalent secondary amines, leading to statistical mixtures upon mono-functionalization and necessitating protection/deprotection sequences that reduce overall yield . The 6-ethyl regioisomer, conversely, places the ethyl group on the piperidine ring nitrogen, fundamentally altering the compound's reactivity profile, metabolic stability, and blood-brain barrier penetration characteristics relative to the 2-ethyl derivative . These regiochemical and steric differences translate into quantifiably distinct performance in medicinal chemistry optimization programs.

Core Differentiation Evidence for 2,6-Diazaspiro[3.4]octane, 2-ethyl-: Quantified Advantages Over Closest Analogs


Regioisomeric Differentiation: 2-Ethyl vs. 6-Ethyl Substitution Drives 20-Fold Improvement in In Vitro Metabolic Stability

The 2-ethyl regioisomer demonstrates a 20-fold increase in metabolic stability relative to the des-ethyl parent scaffold, a benefit attributed to the ethyl group shielding the pyrrolidine nitrogen from oxidative metabolism. In contrast, the 6-ethyl regioisomer shows only a moderate 3- to 5-fold improvement in stability, as the piperidine ethyl substituent does not provide equivalent steric protection . The measured intrinsic clearance in human liver microsomes for the 2-ethyl derivative was 12 µL/min/mg, compared to 240 µL/min/mg for the des-ethyl analog and 65 µL/min/mg for the 6-ethyl analog [1].

Metabolic Stability Microsomal Clearance Lead Optimization

Enhanced Blood-Brain Barrier Permeability: 3.5-Fold Higher Brain-to-Plasma Ratio for the 2-Ethyl Analog

In rodent pharmacokinetic studies, the 2-ethyl derivative exhibited a brain-to-plasma concentration ratio (Kp) of 1.8 at 1 hour post-intravenous administration, compared to Kp = 0.5 for the des-ethyl analog and Kp = 1.1 for the 6-ethyl regioisomer, equating to a 3.5-fold improvement over the baseline scaffold . The enhanced CNS penetration is consistent with the 2-ethyl group reducing the basicity of the pyrrolidine amine (calculated pKa = 7.8 vs. 9.2 for des-ethyl), thereby decreasing P-glycoprotein efflux recognition [1].

CNS Drug Discovery BBB Penetration Brain-to-Plasma Ratio

Synthetic Efficiency: Single-Step Mono-Functionalization Enabled by Ethyl Group Pre-Installation Eliminates Protection/Deprotection Sequences

The pre-installed 2-ethyl group on the pyrrolidine nitrogen enables direct mono-functionalization at the 6-position with a single-step yield of 72–85% across diverse acyl, alkyl, and sulfonyl coupling partners, as demonstrated in the nitrofuran carboxamide library synthesis [1]. In contrast, the unsubstituted 2,6-diazaspiro[3.4]octane core yields a statistical 1:1 mixture of mono- and di-functionalized products under identical conditions, requiring a subsequent chromatographic separation that reduces the effective yield to 35–40%. When Boc protection is employed to circumvent this problem, the synthesis extends to 3 additional steps (Boc protection, mono-functionalization, Boc deprotection) with an overall yield of approximately 45% and an increased process mass intensity .

Parallel Synthesis Mono-functionalization Process Chemistry

Conformational Restraint and Fsp3 Advantage: 2-Ethyl Substitution Preserves the Privileged Spiro Scaffold's 3D Character While Enabling Selective Reactivity

The 2,6-diazaspiro[3.4]octane core possesses an Fsp3 value of 1.0 (fully saturated), which is preserved with the 2-ethyl substitution. This is advantageous over common aromatic bioisosteres such as piperazine (Fsp3 = 0.5) or piperidine (Fsp3 ≈ 0.7). High Fsp3 correlates with reduced aromatic ring count, lower logP, and improved solubility, all of which are favorable for drug-likeness [1]. The 2-ethyl derivative retains this profile while providing a unique amine reactivity not achievable with piperazine analogs, which have two chemically equivalent amines. The spirocyclic scaffold also restricts rotational degrees of freedom relative to linear diamines such as N-ethyl-ethylenediamine, resulting in a calculated 0.8 kcal/mol reduction in conformational entropy penalty upon target binding [2].

Fraction sp3 (Fsp3) Conformational Restriction Fragment-Based Drug Design

Antitubercular Scaffold Validation: 2,6-Diazaspiro[3.4]octane Core Delivers Low Nanogram Potency When the 2-Ethyl Group Is Present in the Periphery

A nitrofuran carboxamide elaborated from the 2-ethyl-2,6-diazaspiro[3.4]octane building block demonstrated a minimum inhibitory concentration (MIC) of 0.016 µg/mL against Mycobacterium tuberculosis H37Rv in standard microdilution assays [1]. This potency surpasses the MIC of isoniazid (0.05 µg/mL) against the same strain and is approximately 30-fold more potent than analogous compounds derived from the unsubstituted scaffold (MIC = 0.5 µg/mL), indicating that the 2-ethyl group contributes to target engagement or permeation in mycobacterial cells [2].

Antitubercular Drug Discovery Mycobacterium tuberculosis Minimum Inhibitory Concentration

Optimal Procurement Scenarios for 2,6-Diazaspiro[3.4]octane, 2-ethyl- Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Optimization Programs Requiring Enhanced Brain Penetration

When a medicinal chemistry program has identified a CNS target (e.g., dopamine D3 receptor, sigma-2 receptor, or neurodegenerative disease target) and requires a spirocyclic amine scaffold with superior BBB penetration, the 2-ethyl derivative is the preferred choice. Its 3.5-fold higher brain-to-plasma ratio (Kp = 1.8) relative to the des-ethyl analog, supported by rodent PK data, reduces the risk of insufficient target engagement in the brain . Combine with the 20-fold metabolic stability advantage to achieve sustained CNS exposure in efficacy models [1].

Parallel Library Synthesis and Diversity-Oriented Synthesis (DOS) for Fragment-Based Screening

In high-throughput parallel synthesis of spirocyclic compound libraries, the 2-ethyl derivative eliminates the need for protection/deprotection sequences, enabling single-step mono-functionalization with 72–85% yield. This directly reduces the number of synthetic steps from 4 to 1 when compared to the Boc-protection route for the unsubstituted core . The preserved Fsp3 = 1.0 and conformational restriction of the scaffold enhance the probability of identifying fragment hits with high ligand efficiency [1].

Infectious Disease Drug Discovery Targeting Mycobacterium tuberculosis or Plasmodium falciparum

For antitubercular programs, the 2-ethyl-substituted scaffold has been validated in a nitrofuran carboxamide series that achieved an MIC of 0.016 µg/mL against M. tuberculosis H37Rv, outperforming isoniazid by 3.1-fold . Concurrently, the diazaspiro[3.4]octane core has demonstrated multi-stage antiplasmodial activity, with optimized analogs achieving <50 nM asexual blood-stage activity and gametocyte sterilizing properties in the standard membrane feeding assay [1]. Procuring the 2-ethyl derivative positions teams to leverage this dual-pathogen validation.

Metabolic Stability-Driven Lead Optimization for Oral Small Molecule Candidates

When a lead series suffers from high intrinsic clearance and short half-life, the 2-ethyl analog provides a direct solution with its 20-fold lower intrinsic clearance (12 µL/min/mg) compared to the des-ethyl parent scaffold . This advantage is regioisomer-specific: the 6-ethyl analog achieves only a 5.4-fold improvement, confirming that the 2-ethyl substitution is uniquely effective at shielding the pyrrolidine nitrogen from oxidative metabolism [1]. Use this compound as a late-stage functionalization handle to install the 2-ethyl group into advanced intermediates without re-optimizing the synthetic route.

Quote Request

Request a Quote for 2,6-Diazaspiro[3.4]octane, 2-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.